molecular formula C9H9ClO3 B6274501 2-(5-chloro-2-methylphenoxy)acetic acid CAS No. 25141-38-2

2-(5-chloro-2-methylphenoxy)acetic acid

Cat. No.: B6274501
CAS No.: 25141-38-2
M. Wt: 200.6
InChI Key:
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Description

2-(5-Chloro-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and a methyl group attached to the phenoxyacetic acid structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methylphenoxy)acetic acid typically involves the reaction of 5-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis is carried out in large reactors where 5-chloro-2-methylphenol is reacted with chloroacetic acid under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-(5-chloro-2-methylphenoxy)ethanol.

    Substitution: It can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(5-Chloro-2-methylphenoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. This selective action makes it an effective herbicide. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes and growth patterns .

Comparison with Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid (MCPA): Another phenoxyacetic acid derivative used as a herbicide.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use as a herbicide.

Uniqueness: 2-(5-Chloro-2-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

25141-38-2

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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